N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide
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Overview
Description
N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide is a useful research compound. Its molecular formula is C9H16N2O4 and its molecular weight is 216.237. The purity is usually 95%.
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Scientific Research Applications
Highly Efficient Synthetic Methods
Researchers have developed highly efficient and stereoselective methods for the synthesis of complex molecules, leveraging the properties of compounds similar to N'-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide. For instance, Luo Yang et al. (2007) demonstrated the catalyzed N-vinylation of oxiranecarboxamides, facilitating the synthesis of natural products and biomimetic pathways (Luo Yang et al., 2007).
Bimetallic Complexes and Cytotoxicities
Xiao-Wen Li et al. (2012) synthesized new asymmetrical N,N'-bis(substituted)oxamide ligands and their binuclear complexes, exploring their cytotoxic activities and reactivities towards DNA and protein. This research underscores the potential of such compounds in developing anticancer agents (Xiao-Wen Li et al., 2012).
Catalysis and Electrocatalytic Reactions
N-Oxyl compounds, closely related to the chemistry of N'-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide, serve as catalysts for selective oxidation of organic molecules. J. Nutting et al. (2018) reviewed the electrochemical properties and electrocatalytic applications of aminoxyls, imidoxyls, and related reagents, indicating the versatility of these compounds in facilitating electrosynthetic reactions (J. Nutting et al., 2018).
Synthesis of Functionalized Amino Acid Derivatives
The synthesis of functionalized amino acid derivatives, as presented by Vivek Kumar et al. (2009), shows the application of related compounds in designing new anticancer agents. Their research on N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide derivatives indicates the potential for therapeutic applications (Vivek Kumar et al., 2009).
Flame Retardant Applications
In materials science, compounds with structural similarities to N'-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide have been applied as flame retardant agents. For example, Weidong Wu and Charles Q. Yang (2007) compared different reactive organophosphorus flame retardant agents for cotton, highlighting the importance of these compounds in enhancing material safety (Weidong Wu & Charles Q. Yang, 2007).
Safety and Hazards
Properties
IUPAC Name |
N'-cyclopropyl-N-(2,2-dimethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-14-7(15-2)5-10-8(12)9(13)11-6-3-4-6/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYYXHNXPSESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1CC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.